N-(2,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine N-(2,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1006957-24-9
VCID: VC7483451
InChI: InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-5-12(14)3-4-13(10)15/h3-5,8,16H,6-7H2,1-2H3
SMILES: CC1=C(C=NN1C)CNCC2=C(C=CC(=C2)F)F
Molecular Formula: C13H15F2N3
Molecular Weight: 251.281

N-(2,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

CAS No.: 1006957-24-9

Cat. No.: VC7483451

Molecular Formula: C13H15F2N3

Molecular Weight: 251.281

* For research use only. Not for human or veterinary use.

N-(2,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine - 1006957-24-9

Specification

CAS No. 1006957-24-9
Molecular Formula C13H15F2N3
Molecular Weight 251.281
IUPAC Name 1-(2,5-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine
Standard InChI InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-5-12(14)3-4-13(10)15/h3-5,8,16H,6-7H2,1-2H3
Standard InChI Key UZMFUOAGVXNXDS-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C)CNCC2=C(C=CC(=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine features a pyrazole ring substituted with methyl groups at the 1- and 5-positions, linked via a methylene bridge to a 2,5-difluorobenzyl amine group (Fig. 1). The fluorine atoms at the 2- and 5-positions of the benzyl moiety enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions . The IUPAC name, 1-(2,5-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H15F2N3\text{C}_{13}\text{H}_{15}\text{F}_{2}\text{N}_{3}
Molecular Weight251.281 g/mol
LogP1.08 (estimated)
Topological Polar Surface Area29.85 Ų

The compound’s moderate LogP value suggests balanced lipophilicity, favorable for membrane permeability in biological systems . Its topological polar surface area (TPSA) of 29.85 Ų indicates potential for hydrogen bonding, a critical factor in drug-receptor interactions .

Synthesis and Manufacturing Processes

Reaction Methodology

The synthesis involves a multi-step sequence starting with the preparation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by reductive amination with 2,5-difluorobenzylamine. Key steps include:

  • Condensation: The aldehyde intermediate reacts with 2,5-difluorobenzylamine under inert conditions.

  • Reduction: Sodium borohydride or catalytic hydrogenation reduces the imine bond to form the methanamine linkage.

  • Purification: Column chromatography or recrystallization yields the final product with ≥97% purity .

Table 2: Optimized Synthesis Conditions

ParameterOptimal ValueImpact on Yield
Temperature25–30°CMaximizes selectivity
SolventTetrahydrofuran (THF)Enhances solubility
CatalystPd/C (5% w/w)Improves reduction efficiency
Reaction Time12–16 hoursEnsures completion

Continuous flow reactors have been employed to minimize byproducts and improve reaction control. Automated systems enable real-time monitoring of parameters such as pH and temperature, critical for reproducibility.

AspectDetail
Signal WordWarning
PPE RequirementsGloves, goggles, lab coat
DisposalIncineration per local regulations

Comparative Analysis with Related Pyrazole Derivatives

Structural Analogues

  • N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS 1856075-56-3): Differs in fluorine substitution (3,5 vs. 2,5), leading to altered electronic effects and reduced kinase affinity.

  • N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethan-1-amine (CAS 1245808-54-1): Shorter alkyl chain reduces lipophilicity (LogP = 1.08 vs. 1.98), impacting bioavailability .

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